molecular formula C18H18N2O3 B2418466 Methyl 4-(((6-cyclopropylpyridin-3-yl)methyl)carbamoyl)benzoate CAS No. 2319637-13-1

Methyl 4-(((6-cyclopropylpyridin-3-yl)methyl)carbamoyl)benzoate

Cat. No.: B2418466
CAS No.: 2319637-13-1
M. Wt: 310.353
InChI Key: CVVOYHQGKDVKLQ-UHFFFAOYSA-N
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Description

Methyl 4-(((6-cyclopropylpyridin-3-yl)methyl)carbamoyl)benzoate is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research. This compound is known for its potential use in drug development, material synthesis, and various other fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((6-cyclopropylpyridin-3-yl)methyl)carbamoyl)benzoate typically involves the use of advanced organic synthesis techniques. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon–carbon bonds. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((6-cyclopropylpyridin-3-yl)methyl)carbamoyl)benzoate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.

Scientific Research Applications

Methyl 4-(((6-cyclopropylpyridin-3-yl)methyl)carbamoyl)benzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the synthesis of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-(((6-cyclopropylpyridin-3-yl)methyl)carbamoyl)benzoate involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to target molecules and modulating their activity. This can lead to changes in cellular processes and biological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 4-(((6-cyclopropylpyridin-3-yl)methyl)carbamoyl)benzoate include other carbamoyl benzoate derivatives and pyridine-containing compounds. These compounds may share similar structural features and chemical properties.

Uniqueness

What sets this compound apart is its unique combination of a cyclopropyl group and a pyridine ring, which can confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 4-[(6-cyclopropylpyridin-3-yl)methylcarbamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-23-18(22)15-7-5-14(6-8-15)17(21)20-11-12-2-9-16(19-10-12)13-3-4-13/h2,5-10,13H,3-4,11H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVVOYHQGKDVKLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CN=C(C=C2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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